isolation and preliminary investigation of triphenylstannanylium sulfide
isolation and preliminary investigation of triphenylstannanylium sulfide
Isolation and Preliminary Investigation of Triphenylstannanylium Sulfide: A Technical Guide to Organotin Thionating Agents
Executive Summary
Triphenylstannanylium sulfide—widely recognized in synthetic literature as bis(triphenyltin) sulfide or hexaphenyl-distannathiane—is a highly stable, crystalline organometallic reagent[1]. In the realm of advanced organic synthesis and drug development, the controlled installation of sulfur into organic frameworks is a critical operation. While traditional sulfurating agents (e.g., Lawesson’s reagent or phosphorus pentasulfide) often require harsh conditions and exhibit poor functional group tolerance, triphenylstannanylium sulfide offers a highly controlled, mild alternative. When deployed in tandem with strong Lewis acids, it serves as an elite sulfur-transfer agent capable of thionating sterically hindered ketones and converting 1,4-diketones into therapeutically relevant thiophene bioisosteres[2],[3].
This whitepaper outlines the causality-driven isolation protocol, physicochemical profiling, and preliminary mechanistic investigations of this indispensable organotin reagent.
Physicochemical Profiling
To ensure accurate stoichiometric calculations and safety compliance during the isolation process, the quantitative properties of the target compound and its primary precursor are summarized below.
| Property | Triphenylstannanylium Sulfide | Triphenyltin Chloride (Precursor) |
| CAS Number | 77-80-5[4] | 639-58-7[4] |
| Molecular Formula | C₃₆H₃₀SSn₂ | C₁₈H₁₅ClSn |
| Molecular Weight | 748.11 g/mol | 385.48 g/mol |
| Physical State | White to off-white crystalline solid | White crystalline powder |
| Melting Point | 143.5–145.0 °C[2] | 104.0–106.0 °C |
| Solubility | Soluble in CH₂Cl₂, Toluene; Insoluble in H₂O | Soluble in Ethanol, Ether; Insoluble in H₂O |
| Primary Utility | Nucleophilic sulfur-transfer agent | Electrophilic organotin precursor |
Causality-Driven Isolation Protocol
The synthesis of triphenylstannanylium sulfide relies on a bimolecular nucleophilic substitution ( SN2 ) between an electrophilic organotin halide and a sulfide donor. The following protocol is designed as a self-validating system to ensure high-purity isolation.
Objective: To synthesize and isolate analytically pure triphenylstannanylium sulfide. Reagents: Triphenyltin chloride (2.0 equiv), Sodium sulfide nonahydrate ( Na2S⋅9H2O , 1.0 equiv), absolute ethanol, dichloromethane (CH₂Cl₂), methanol (MeOH).
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: Suspend 2.0 equivalents of triphenyltin chloride in absolute ethanol under an inert nitrogen atmosphere.
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Causality: Absolute ethanol is selected as an amphiphilic solvent. It effectively solvates the lipophilic organotin precursor at elevated temperatures while possessing enough polarity to dissolve the ionic sodium sulfide, overcoming phase-transfer barriers without the need for external phase-transfer catalysts.
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Nucleophilic Addition: Add 1.0 equivalent of Na2S⋅9H2O to the stirring suspension at room temperature, then elevate the mixture to reflux (78 °C) for 2 hours.
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Causality: Refluxing provides the necessary thermal activation energy to overcome the significant steric hindrance imposed by the six bulky phenyl rings, driving the displacement of the chloride leaving groups by the S2− nucleophile.
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Precipitation and Primary Isolation: Remove the heat source and cool the reaction mixture slowly to 0 °C in an ice bath.
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Causality: The target bis(triphenyltin) sulfide exhibits highly temperature-dependent solubility in ethanol. Controlled cooling forces supersaturation and the selective crystallization of the product, leaving unreacted impurities in the mother liquor.
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Filtration and Washing (Self-Validation Checkpoint 1): Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold deionized water (3 × 20 mL) and cold absolute ethanol (2 × 10 mL).
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Causality: The cold water wash selectively dissolves and removes the sodium chloride ( NaCl ) byproduct. The cold ethanol wash clears away any unreacted triphenyltin chloride. A TLC check of the solid (Hexane/EtOAc 9:1) should reveal a single spot, validating the removal of the precursor.
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Recrystallization (Self-Validation Checkpoint 2): Dissolve the crude solid in a minimum volume of CH₂Cl₂ and carefully layer with MeOH. Allow the mixture to stand undisturbed at room temperature to induce crystallization.
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Causality: The differential solubility in this dual-solvent system ensures the exclusion of trace organic impurities. The resulting crystals must exhibit a sharp melting point of 143.5–145.0 °C[2]. A depressed or broadened melting range indicates incomplete halide displacement, necessitating a second recrystallization.
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Mechanistic Pathway & Workflow Visualization
In downstream drug development applications, triphenylstannanylium sulfide is rarely used alone; it is typically paired with a strong Lewis acid, such as boron trichloride ( BCl3 ). The bulky triphenyltin groups stabilize the sulfide ion, preventing unwanted side reactions until the Lewis acid is introduced. BCl3 coordinates to the oxygen of the target carbonyl substrate, drastically increasing its electrophilicity. The stannyl sulfide then attacks the activated carbon, forming a tetrahedral intermediate that collapses to yield the desired thiocarbonyl (or thiophene) and bis(triphenyltin) oxide as a stable thermodynamic sink[2],[3].
Synthesis and Lewis acid-mediated thionation workflow of triphenylstannanylium sulfide.
Preliminary Investigation & Analytical Characterization
To verify the structural integrity of the isolated triphenylstannanylium sulfide, a preliminary analytical investigation must be conducted:
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119Sn NMR Spectroscopy: The most definitive diagnostic tool for this compound is 119Sn NMR. The spectrum will display a characteristic singlet shifted upfield relative to the triphenyltin chloride precursor. This shift confirms the successful substitution of the highly electronegative chlorine atom for the less electronegative, polarizable sulfur atom.
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Infrared (IR) Spectroscopy: The IR spectrum provides rapid qualitative validation. The complete disappearance of the Sn−Cl stretching frequency (typically found around 330 cm⁻¹) and the emergence of a distinct Sn−S stretch (in the region of 350–380 cm⁻¹) confirms the formation of the distannathiane bridge.
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Thermal Analysis: As established in the protocol, the sharp melting point (143.5–145.0 °C) acts as a definitive physical marker of crystalline purity[2].
Applications in Drug Development & Synthesis
The isolation of high-purity triphenylstannanylium sulfide unlocks several advanced synthetic pathways critical to pharmaceutical development:
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Synthesis of Bioactive Thiophenes: Thiophenes are privileged scaffolds in medicinal chemistry, acting as bioisosteres for phenyl rings to improve the pharmacokinetic profiles of drug candidates. Triphenylstannanylium sulfide, in the presence of BCl3 , efficiently converts 1,4-diketones into 2,5-disubstituted thiophenes in high yields[2].
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Thionation of Sterically Hindered Ketones: Traditional sulfurating agents fail when applied to highly hindered substrates due to steric clash. The unique mechanism of the (Ph3Sn)2S/BCl3 system allows for the successful thionation of notoriously inert compounds, such as di-tert-butyl ketone, achieving isolated yields that are otherwise impossible to obtain via direct sulfuration[3].
References
- Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin)
- e-EROS Encyclopedia of Reagents for Organic Synthesis (Tin-assisted sulfuration)
- Source: PubChem, National Institutes of Health (NIH)
- BIS(TRIPHENYLTIN)
